![molecular formula C10H16LiN2P B14381730 lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine CAS No. 90210-31-4](/img/structure/B14381730.png)
lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine is a compound that combines lithium with a phosphine ligand
准备方法
Synthetic Routes and Reaction Conditions
The preparation of lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine typically involves the reaction of a lithium reagent with a phosphine precursor. One common method is the reaction of lithium metal with a chlorophosphine compound in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture contamination.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the desired product.
化学反应分析
Types of Reactions
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the lithium atom is replaced by other metal atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogenated compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various metal-phosphine complexes.
科学研究应用
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems where phosphine ligands play a role.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine exerts its effects involves its interaction with molecular targets such as metal centers in catalytic systems. The phosphine ligand can coordinate with metal atoms, facilitating various chemical transformations. The lithium atom can also play a role in stabilizing the compound and enhancing its reactivity.
相似化合物的比较
Similar Compounds
Phenyllithium: Another organolithium compound used in similar applications.
Dimethylaminophenylphosphine: A related phosphine ligand without the lithium component.
Uniqueness
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine is unique due to the presence of both lithium and a phosphine ligand in its structure. This combination provides distinct reactivity and coordination properties, making it valuable in specific catalytic and synthetic applications.
属性
CAS 编号 |
90210-31-4 |
|---|---|
分子式 |
C10H16LiN2P |
分子量 |
202.2 g/mol |
IUPAC 名称 |
lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H16N2P.Li/c1-11(2)13(12(3)4)10-8-6-5-7-9-10;/h5-6,8-9H,1-4H3;/q-1;+1 |
InChI 键 |
DCYGZJCVIDRHKA-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CN(C)P(C1=CC=C[C-]=C1)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


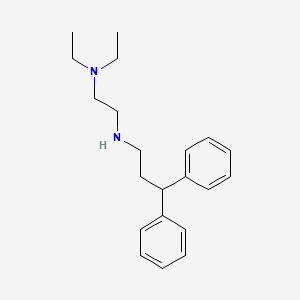


![[Bromo(chloro)methylidene]iron(1+)](/img/structure/B14381663.png)
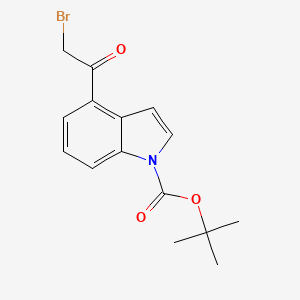
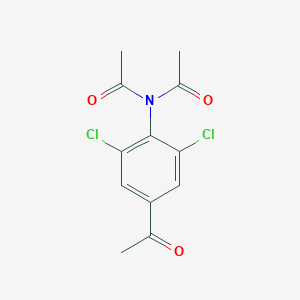
![2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14381680.png)

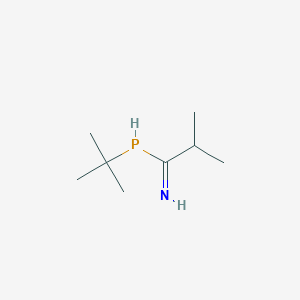
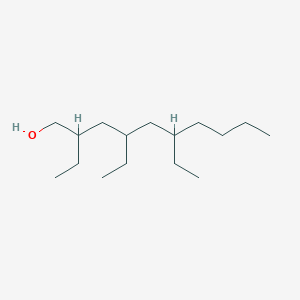
![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
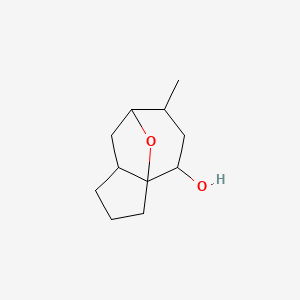
![1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14381717.png)
![3-[Decyl(propyl)amino]propan-1-OL](/img/structure/B14381718.png)
